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Compound of Interest

5-Methoxyoxazole-2-carboxylic
Compound Name: d
aci

Cat. No.: B033387

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 5-
Methoxyoxazole-2-carboxylic acid (CAS No: 439109-82-7). Due to the absence of publicly
available experimental spectra for this specific compound, this document presents predicted
data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,
infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to
serve as a reference for researchers and scientists in the fields of medicinal chemistry, drug
development, and analytical chemistry, aiding in the identification and characterization of this

molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for 5-Methoxyoxazole-2-
carboxylic acid. These predictions are derived from the analysis of its chemical structure,
including the effects of the methoxy, oxazole, and carboxylic acid functional groups, and by
comparison with data from structurally similar compounds.

Table 1: Predicted 'H NMR Spectroscopic Data

Solvent: DMSO-ds
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
) Carboxylic Acid (-
~13.0-12.0 Singlet (broad) 1H
COOH)
. Oxazole Ring Proton
~7.0-6.8 Singlet 1H
(C4-H)
) Methoxy Group (-
~3.9-3.7 Singlet 3H

OCHs3)

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration due to hydrogen bonding.

Table 2: Predicted **C NMR Spectroscopic Data

Solvent: DMSO-ds

Chemical Shift (6, ppm) Carbon Assignment

~165 - 160 Carboxylic Acid Carbonyl (C=0)
~160 - 155 Oxazole Ring Carbon (C5)
~150 - 145 Oxazole Ring Carbon (C2)
~100 - 95 Oxazole Ring Carbon (C4)

~60 - 55 Methoxy Carbon (-OCHs)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
3300 - 2500 Strong, Broad O-H Stretch Carboxylic Acid
1720 - 1680 Strong C=0 Stretch Carboxylic Acid
1650 - 1590 Medium C=N Stretch Oxazole Ring
1580 - 1450 Medium C=C Stretch Oxazole Ring
Methoxy Group &
1300 - 1200 Strong C-O Stretch ) )
Carboxylic Acid
1100 - 1000 Medium C-O-C Stretch Methoxy Ether

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
143 [M]* (Molecular lon)
128 [M - CHs]*

98 [M - COOH]*

70 [M - COOH - COJ*

Note: Fragmentation patterns can be complex and may vary depending on the ionization
method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Methoxyoxazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxyoxazole-2-carboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCls, or MeOD).
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 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 3C.

o Arelaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral
range is usually 4000 to 400 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

¢ Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:

o ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in
both positive and negative ion modes.

o EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-
MS).

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to
determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 5-Methoxyoxazole-2-carboxylic acid.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methoxyoxazole-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033387#spectroscopic-data-for-5-methoxyoxazole-2-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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